1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone
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Overview
Description
1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethan-1-one is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and methoxy groups, and a difluoroethanone moiety
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxypyridine with a difluoroethanone precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine and methoxy groups on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethan-1-one include:
- 1-(5-chloro-2-methoxypyridin-4-yl)methanol
- 1-(5-chloro-2-methoxypyridin-4-yl)ethanol
- 1-(5-chloro-2-methoxypyridin-4-yl)cycloheptanol These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethan-1-one lies in its difluoroethanone moiety, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C8H6ClF2NO2 |
---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H6ClF2NO2/c1-14-6-2-4(5(9)3-12-6)7(13)8(10)11/h2-3,8H,1H3 |
InChI Key |
XTIMVLGNDBGPOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)C(F)F)Cl |
Origin of Product |
United States |
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